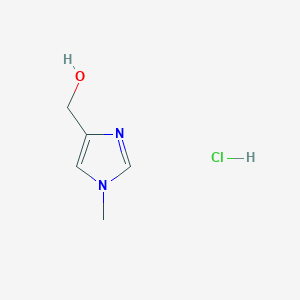

(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride

Description

(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride (CAS: 96831-65-1) is an imidazole derivative with the molecular formula C₅H₉ClN₂O and a molar mass of 148.59 g/mol . Structurally, it consists of a 1-methyl-substituted imidazole ring with a hydroxymethyl group at the 4-position, forming a hydrochloride salt. This compound is widely utilized as a synthetic intermediate in pharmaceuticals and bioactive molecules, particularly in the preparation of histidine analogs and enzyme inhibitors . Its hydrochloride form enhances water solubility, making it suitable for reactions in polar solvents.

Properties

IUPAC Name |

(1-methylimidazol-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-7-2-5(3-8)6-4-7;/h2,4,8H,3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKSBDYRFSWONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606865 | |

| Record name | (1-Methyl-1H-imidazol-4-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96831-65-1 | |

| Record name | (1-Methyl-1H-imidazol-4-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Imidazole compounds are known to interact with various biological targets, including enzymes and receptors.

Mode of Action

Imidazole compounds generally interact with their targets through hydrogen bonding and π-π stacking interactions. The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms.

Biochemical Pathways

Imidazole compounds are known to influence a broad range of biochemical pathways due to their versatile chemical structure.

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent.

Biological Activity

(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride is a hydrochloride salt of (1-Methyl-1H-imidazol-4-yl)methanol, characterized by its molecular formula and a molecular weight of approximately 148.59 g/mol. This compound has garnered interest in biological research due to its diverse biological activities, including potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring, which is pivotal in its chemical reactivity and biological properties. The specific arrangement of the hydroxymethyl group on the imidazole ring is believed to influence its interactions with biological macromolecules, such as proteins and nucleic acids, thereby affecting its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further investigation as an antibacterial or antifungal agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against several cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase. This effect was observed in various cancer types, including breast (MCF-7) and colon (HCT-116) cancers . The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HCT-116 | 20 | G0/G1 phase arrest |

| HeLa | 25 | Apoptosis induction |

Interaction with Biological Macromolecules

Studies focusing on the interaction of this compound with proteins and nucleic acids have revealed that the compound can engage in hydrogen bonding and π-π stacking interactions. These interactions are crucial for understanding its pharmacological effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its polar nature allows for favorable absorption and distribution in biological systems. However, further studies are necessary to elucidate its metabolism and excretion pathways fully.

Case Studies

A notable case study involved the evaluation of the compound's effects on MCF-7 breast cancer cells. The study reported a significant increase in lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage and subsequent apoptosis. Flow cytometry analysis revealed alterations in cell cycle distribution, confirming the compound's role in inducing apoptosis .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Synthesis:

- (1-Methyl-1H-imidazol-4-yl)methanol hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in diverse chemical reactions allows for the development of complex drug structures.

- The compound can be used to create derivatives that exhibit enhanced pharmacological properties.

-

Biological Activity:

- Studies have shown that this compound interacts with proteins and nucleic acids, which is crucial for understanding its potential therapeutic effects. Investigations into these interactions help elucidate mechanisms of action and safety profiles.

- Its biological activities may include antimicrobial, antifungal, and antiviral properties, making it a candidate for further research in drug development.

Interaction Studies

Research involving this compound focuses on its reactivity with biological macromolecules. These studies are essential for:

- Understanding the compound's pharmacodynamics and pharmacokinetics.

- Assessing its potential as a therapeutic agent by exploring how it binds to target biomolecules.

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Protein Interaction

Research focused on the interaction between this compound and specific enzymes revealed that the compound could act as a competitive inhibitor, providing insights into its mechanism of action within biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (1-Methyl-1H-imidazol-4-yl)methanol hydrochloride, differing in substituent positions, functional groups, or salt forms. Key comparisons are outlined below:

Free Base Analogue: (1-Methyl-1H-imidazol-4-yl)methanol

- CAS : 17289-25-7

- Molecular Formula : C₅H₈N₂O

- Key Differences: Lacks the hydrochloride counterion, resulting in lower polarity and reduced aqueous solubility. Often used in non-polar reaction conditions.

- Applications : Intermediate for synthesizing metal-organic frameworks or ligands .

Amine-Functionalized Derivatives

- (1-Methyl-1H-imidazol-4-yl)methanamine Hydrochloride (CAS: 1394838-42-6)

- (1-Cyclopropyl-1H-imidazol-5-yl)methanamine Dihydrochloride (CAS: 1227465-77-1)

Positional Isomers

- (2-Methyl-1H-imidazol-4-yl)methanol (CAS: 45533-87-7) Molecular Formula: C₅H₈N₂O Key Differences: Methyl group at the 2-position instead of 1-position. Altered electronic properties affect reactivity in nucleophilic substitutions .

- (1-Methyl-1H-imidazol-5-yl)methylamine (CAS: 486414-86-2)

Extended-Chain Derivatives

- 1-Methyl-1H-imidazole-4-ethanamine Hydrochloride (CAS: 64710-63-0)

Carboxylic Acid Derivatives

- (2E)-3-(1-Methyl-1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride Molecular Formula: C₇H₉ClN₂O₂ Key Differences: Conjugated propenoic acid group enables coordination to metal ions. Used in chelating agents and metalloenzyme inhibitors .

Benzene-Ring-Containing Analogues

- 4-(Imidazol-1-ylmethyl)benzoic Acid Hydrochloride (CAS: MFCD08271922)

- Molecular Formula : C₁₁H₁₁ClN₂O₂

- Key Differences : Benzoic acid moiety enhances π-π stacking interactions. Explored in antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for (1-Methyl-1H-imidazol-4-yl)methanol hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or controlled sulfonation reactions. Key steps include:

- Reaction Conditions : Use of chlorosulfonic acid under inert atmospheres (e.g., nitrogen) to prevent side reactions. Temperature control (e.g., 0–5°C for exothermic steps) is critical .

- Purification : Column chromatography or recrystallization from methanol/ether mixtures to achieve >95% purity. Industrial-scale methods may employ additional distillation .

- Precautions : Avoid moisture to prevent hydrolysis of intermediates.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

Q. What are the safe handling procedures for this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation .

- Storage : Store in sealed glass containers at 2–8°C, away from oxidizers and heat sources .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations). Discrepancies in imidazole proton shifts may arise from tautomerism; use 2D NMR (COSY, HSQC) to resolve ambiguities .

- Crystallographic Refinement : Apply SHELX for high-resolution structural validation. Adjust thermal parameters to account for disorder in the crystal lattice .

Q. What factors influence the stability of this compound under varying experimental conditions?

Methodological Answer:

- pH Sensitivity : Stability decreases in alkaline conditions (pH > 9) due to deprotonation of the imidazole ring. Monitor via pH-stat experiments .

- Thermal Degradation : Conduct TGA/DSC to identify decomposition thresholds (>200°C). Store samples at low temperatures to prevent thermal breakdown .

- Oxidative Stability : Avoid exposure to strong oxidizers (e.g., H₂O₂) to prevent sulfonate byproduct formation .

Q. How to design experiments to study its reactivity in nucleophilic environments?

Methodological Answer:

- Reactivity Screening : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 25–60°C. Monitor progress via LC-MS .

- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates. Vary nucleophile concentration to determine rate laws.

- Byproduct Identification : Employ HRMS and ¹³C NMR to detect sulfonamide or hydrolysis products .

Data Contradiction Analysis

Example : Conflicting melting points reported (107–111°C vs. 313–315°C) may arise from:

- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous). Confirm via PXRD .

- Impurity Effects : Residual solvents (e.g., methanol) lower observed mp. Purify via recrystallization and repeat DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.